REACTION_CXSMILES
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S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[C:8]([F:16])[CH:7]=1.[CH2:17](O)[CH3:18]>>[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:17][CH3:18])=[O:14])=[C:8]([F:16])[CH:7]=1
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Name
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Quantity
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986 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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960 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C=C1)CC(=O)O)F
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Name
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Quantity
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10 L
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Type
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reactant
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
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the residue redissolved in a mixture of dichloromethane (8 L) and saturated sodium hydrogen carbonate solution (5 L)
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Type
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ADDITION
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Details
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Further sodium hydrogen carbonate solution was added (˜8 L) until the aqueous phase
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic phase washed with saturated sodium hydrogen carbonate solution (4 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure
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Name
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Type
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product
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Smiles
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NC1=CC(=C(C=C1)CC(=O)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |